[(Chloromethyl)(ethyl)phosphoryl]ethane [(Chloromethyl)(ethyl)phosphoryl]ethane
Brand Name: Vulcanchem
CAS No.: 37016-54-9
VCID: VC7970995
InChI: InChI=1S/C5H12ClOP/c1-3-8(7,4-2)5-6/h3-5H2,1-2H3
SMILES: CCP(=O)(CC)CCl
Molecular Formula: C5H12ClOP
Molecular Weight: 154.57 g/mol

[(Chloromethyl)(ethyl)phosphoryl]ethane

CAS No.: 37016-54-9

Cat. No.: VC7970995

Molecular Formula: C5H12ClOP

Molecular Weight: 154.57 g/mol

* For research use only. Not for human or veterinary use.

[(Chloromethyl)(ethyl)phosphoryl]ethane - 37016-54-9

Specification

CAS No. 37016-54-9
Molecular Formula C5H12ClOP
Molecular Weight 154.57 g/mol
IUPAC Name 1-[chloromethyl(ethyl)phosphoryl]ethane
Standard InChI InChI=1S/C5H12ClOP/c1-3-8(7,4-2)5-6/h3-5H2,1-2H3
Standard InChI Key GETIAASJCRSGDZ-UHFFFAOYSA-N
SMILES CCP(=O)(CC)CCl
Canonical SMILES CCP(=O)(CC)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central phosphorus atom bonded to an oxygen atom (forming the phosphoryl group), a chloromethyl group (-CH2Cl), and two ethyl groups (-CH2CH3). The SMILES notation CCP(=O)(CC)CCl and InChIKey GETIAASJCRSGDZ-UHFFFAOYSA-N confirm this arrangement.

Physical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC<sub>5</sub>H<sub>12</sub>ClOP
Molecular Weight154.57 g/mol
Boiling Point269.6 ± 23.0 °C (760 mmHg)
Density1.1 ± 0.1 g/cm<sup>3</sup>
Flash Point116.8 ± 22.6 °C
Vapor Pressure0.0 ± 0.5 mmHg (25°C)
Polarizability14.6 ± 0.5 × 10<sup>−24</sup> cm<sup>3</sup>

Notably, experimental data for melting point and solubility remain unreported, highlighting gaps in current characterization efforts .

Synthesis and Reactivity

Historical Synthesis Routes

Prishchenko et al. (1984) first described the compound’s synthesis via phosphorylation of chloroethanol derivatives under controlled conditions . A later method by Yarkevich et al. (1990) optimized yields using diethylchlorophosphine oxide as a precursor, achieving purities exceeding 95% . These routes typically involve:

  • Nucleophilic substitution at the phosphorus center.

  • Oxidation to stabilize the phosphoryl group.

The compound serves as a reference material for quantifying impurities in organophosphorus-based pharmaceuticals . Its stability and well-defined spectral properties (e.g., <sup>31</sup>P NMR chemical shift ~35 ppm) make it ideal for analytical calibration .

Intermediate in Specialty Chemical Synthesis

Industrial patents suggest its utility in synthesizing:

  • Flame retardants: Via polymerization with vinyl monomers.

  • Ligands for catalysis: Chiral derivatives coordinate transition metals in asymmetric hydrogenation .

Recent Research and Future Directions

Advances in Characterization

Recent computational studies (unpublished) predict low aqueous solubility (LogP = 2.58) , suggesting potential bioaccumulation risks. Experimental validation is pending.

Unexplored Synthetic Applications

The compound’s reactivity with diazo compounds (e.g., CH<sub>2</sub>N<sub>2</sub>) remains untested but could yield novel phosphonates via -dipolar cycloaddition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator